
C31H36FN3O4S
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Overview
Description
Chemical Identity: Lumateperone tosylate, with the molecular formula C31H36FN3O4S, is a salt form of the atypical antipsychotic lumateperone. Its CAS registry number is 1187020-80-9, and it has a molecular weight of 565.7 g/mol . Structurally, it features a hexahydro-pyrroloquinoxaline core, a fluorophenyl group, and a tosylate counterion, contributing to its unique pharmacological profile .
Therapeutic Applications:
Approved by the FDA in 2019 for schizophrenia and in 2021 for bipolar depression, lumateperone tosylate acts as a 5-HT2A receptor antagonist (Ki = 0.54 nM), a presynaptic D2 partial agonist, and a postsynaptic D2 antagonist (Ki = 32 nM). It also modulates dopamine D1 receptors, enabling synergistic regulation of serotonin, dopamine, and glutamate neurotransmission .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lumateperone tosylate involves multiple steps, starting from the appropriate precursorsThe final step involves the tosylation of the intermediate compound to yield lumateperone tosylate .
Industrial Production Methods
Industrial production of lumateperone tosylate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Forced Degradation Pathways
Lumateperone Tosylate exhibits instability under basic, oxidative, and thermal conditions, as demonstrated in controlled stress testing. Acidic and photolytic conditions show minimal degradation under standard protocols .
Degradation Conditions and Outcomes
Condition | Stressor Details | % Drug Remaining | % Degradation | Major Degradation Products Detected? |
---|---|---|---|---|
Acidic Hydrolysis | 5N HCl at 80°C for 24 hours | 100.06 | None | Not identified |
Basic Hydrolysis | 5N NaOH at room temperature for 24h | 0 | 100 | Not identified |
1N NaOH at room temperature for 30m | 30.12 | 69.88 | Not identified | |
Oxidative Stress | 30% H₂O₂ at room temperature for 24h | 59.42 | 40.58 | Not identified |
Thermal Stress | 60°C for 72 hours | 91.83 | 8.17 | Not identified |
Photolytic Stress | UV light (254 nm) for 24 hours | 88.72 | 11.28 | Not identified |
Notes:
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Degradation under basic conditions is rapid and extensive, suggesting susceptibility to nucleophilic attack at specific sites (e.g., sulfonate ester or tertiary amine groups) .
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Oxidative degradation likely involves hydroxylation or epoxidation of the aromatic ring systems .
Base-Catalyzed Hydrolysis
The tosylate group (-SO₃C₆H₄CH₃) is highly reactive under basic conditions due to its electron-withdrawing nature. Hydrolysis likely proceeds via:
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Deprotonation of water by hydroxide ions.
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Nucleophilic attack on the sulfur atom in the tosylate group.
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Cleavage of the S-O bond, releasing toluenesulfonic acid and forming a hydroxyl intermediate .
Oxidative Degradation
Hydrogen peroxide (H₂O₂) generates reactive oxygen species that target electron-rich regions of the molecule:
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Oxidation of the fluorine-substituted aromatic ring.
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Potential cleavage of the piperazine or thiophene ring systems .
Kinetic Stability
While explicit Arrhenius parameters (e.g., activation energy, pre-exponential factors) are not reported in available studies, degradation rates correlate with stressor intensity:
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Base Sensitivity : Complete degradation occurs within 24 hours under 5N NaOH, compared to partial degradation (69.88%) under milder 1N NaOH .
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Oxidative Stability : Higher H₂O₂ concentrations (30%) degrade 40.58% of the drug in 24 hours vs. 8.17% degradation under thermal stress .
Analytical Validation
A validated reverse-phase HPLC method confirmed degradation profiles:
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Column : C18 (250 mm × 4.6 mm, 5 µm).
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Mobile Phase : Acetonitrile:phosphate buffer (pH 3.0) in gradient elution.
Critical Insights
Scientific Research Applications
Lumateperone tosylate, also known by its molecular formula C31H36FN3O4S, is a second-generation antipsychotic medication used primarily for the treatment of schizophrenia and bipolar depression . Research indicates its potential in managing a range of psychiatric conditions .
Scientific Research Applications
Lumateperone tosylate is a compound with diverse applications in scientific research, spanning chemistry, biology, medicine, and the pharmaceutical industry.
Chemistry
- Receptor Binding and Neurotransmitter Modulation Lumateperone tosylate serves as a model compound in chemistry to study receptor binding and neurotransmitter modulation.
Biology
- Effects on Neurotransmitter Systems and Neuroprotection In biology, Lumateperone tosylate is investigated for its effects on neurotransmitter systems and its potential neuroprotective properties.
Medicine
- Treatment of Schizophrenia and Bipolar Depression Lumateperone tosylate is primarily used for the treatment of schizophrenia and bipolar depression. A study involving 450 patients showed the efficacy and safety of Lumateperone for the treatment of schizophrenia .
Industry
- Development of New Antipsychotic Medications Lumateperone tosylate is utilized in the pharmaceutical industry for the development of new antipsychotic medications.
- Efficacy and Safety : A study of 450 patients with a mean age of 42.4 years, 77.1% male, and a baseline PANSS score of 89.8, investigated the efficacy and safety of lumateperone for treating schizophrenia .
- Targets : Caplyta (Lumateperone) mainly targets serotonin, dopamine, and glutamate neurotransmitters in the brain .
- Impairment of Fertility : Based on animal studies, lumateperone may impair male and female fertility .
- Forced Degradation Study Lumateperone is also suitable for force degradation study .
Clinical Trials and Indications
Lumateperone is currently approved for treating schizophrenia and bipolar disorder in the US . Clinical trials are ongoing to explore its potential for various other conditions :
Indication | Highest Phase | Country/Location | Date |
---|---|---|---|
Depressive Disorder, Major | NDA/BLA | US | 03 Dec 2024 |
Autism Spectrum Disorder | Phase 3 | US | 01 Nov 2024 |
Irritable Mood | Phase 3 | US | 01 Nov 2024 |
Bipolar I disorder | Phase 3 | US | 19 Jun 2024 |
Mania | Phase 3 | US | 19 Jun 2024 |
Agitation in Dementia | Phase 3 | US | 29 Aug 2016 |
Alzheimer Disease | Phase 3 | US | 29 Aug 2016 |
Bipolar II disorder | Phase 3 | US | 15 Dec 2015 |
Borderline Personality Disorder | Phase 2 | US | 10 May 2023 |
Schizoaffective disorder | Phase 1 | US | 12 Mar 2021 |
Mechanism of Action
Lumateperone tosylate exerts its effects through a unique mechanism involving multiple neurotransmitter systems. It acts as an antagonist at serotonin 5-HT2A receptors, a partial agonist at presynaptic dopamine D2 receptors, and an antagonist at postsynaptic dopamine D2 receptors. Additionally, it inhibits the serotonin transporter (SERT), which contributes to its antipsychotic effects. These interactions help modulate the balance of neurotransmitters in the brain, alleviating symptoms of schizophrenia and other psychiatric disorders .
Comparison with Similar Compounds
Physicochemical Properties :
- Solubility : 100 mg/mL in DMSO at 25°C .
- Storage : Stable at 4°C in dry, sealed conditions .
- Purity : Commercial suppliers guarantee ≥98% purity with validated analytical data (NMR, MS) .
Comparison with Structurally and Functionally Similar Compounds
While lumateperone tosylate belongs to the atypical antipsychotic class, the provided evidence highlights compounds with structural similarities or shared functional groups rather than direct therapeutic analogs. Below is a comparative analysis:
Table 1: Comparative Analysis of Lumateperone Tosylate and Selected Compounds
Key Findings:
Structural Similarities: C10H5F3N2O3 shares a trifluoromethyl group and aromatic heterocycles (oxadiazole) with lumateperone’s fluorophenyl and quinoxaline moieties. However, its smaller size and lack of a tosylate group limit its CNS targeting . C6H5BBrClO2 contains halogen substituents (Br, Cl) and a boronic acid group, which are absent in lumateperone.
Functional Differences: Lumateperone uniquely combines 5-HT2A antagonism with D2 modulation, a dual mechanism absent in the compared compounds. This enables efficacy in both schizophrenia and bipolar depression with minimal extrapyramidal side effects .
Pharmacokinetic Profiles :
- Lumateperone’s high DMSO solubility (100 mg/mL) facilitates formulation for oral administration, whereas the compared compounds show lower aqueous solubility (<0.3 mg/mL), limiting their bioavailability .
Research Implications and Limitations
The evidence underscores lumateperone tosylate’s mechanistic uniqueness among compounds with partial structural overlaps. However, direct comparisons with therapeutic analogs (e.g., risperidone, aripiprazole) are absent in the provided data. Future studies should explore:
Biological Activity
C31H36FN3O4S, commonly known as lumateperone tosylate , is an antipsychotic medication primarily used in the treatment of schizophrenia. This compound exhibits a unique mechanism of action that involves modulation of various neurotransmitter systems, making it a significant subject of research in pharmacology and neuroscience. This article provides a detailed overview of its biological activity, including its mechanism of action, biochemical pathways, and clinical implications.
Chemical Structure and Properties
- Molecular Formula : this compound
- Molecular Weight : 565.7 g/mol
- CAS Number : 1187020-80-9
Lumateperone acts on multiple neurotransmitter systems, primarily targeting the following receptors:
- 5-HT2A Serotonin Receptors : Acts as an antagonist, which is crucial for its antipsychotic effects.
- Dopamine Receptors (D1, D2, D4) : Exhibits antagonistic properties at postsynaptic D2 receptors and partial agonist activity at presynaptic D2 receptors.
- Serotonin Transporter (SERT) : Inhibits serotonin reuptake, enhancing serotonergic signaling.
Summary of Actions
Target Receptor | Action Type | Effect |
---|---|---|
5-HT2A | Antagonist | Reduces excitatory neurotransmission |
D2 | Antagonist/Partial Agonist | Modulates dopamine release |
SERT | Inhibitor | Increases serotonin availability |
Biochemical Pathways
Lumateperone influences several key neurotransmission pathways in the brain:
- Serotonergic Pathway : Enhances serotonin signaling by inhibiting reuptake.
- Dopaminergic Pathway : Modulates dopamine levels, impacting mood and cognition.
- Glutamatergic Pathway : Affects glutamate transmission, which is vital for synaptic plasticity and cognitive functions.
Cellular Effects
The modulation of neurotransmitter systems by lumateperone leads to various cellular effects:
- Gene Expression : Alters the expression of genes involved in neuroplasticity and neuroprotection.
- Cell Signaling : Influences intracellular signaling cascades that regulate neuronal survival and function.
Efficacy in Schizophrenia
Clinical trials have demonstrated that lumateperone is effective in reducing symptoms of schizophrenia with a favorable side effect profile compared to traditional antipsychotics. In short-term studies (4 to 6 weeks), lumateperone showed comparable efficacy to placebo in managing symptoms while exhibiting lower rates of metabolic side effects such as weight gain and hyperglycemia .
Case Studies
A notable case study highlighted the impact of lumateperone on patients with treatment-resistant schizophrenia. Patients reported significant improvements in psychotic symptoms and overall quality of life after switching to lumateperone from other antipsychotics .
Safety Profile
While lumateperone is generally well-tolerated, some adverse effects have been noted:
Q & A
Basic Research Questions
Q. How can researchers determine the molecular structure of C31H36FN3O4S using spectroscopic techniques?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy. Assign peaks systematically to identify functional groups (e.g., fluorine substituents, sulfonyl groups) and confirm stereochemistry. Cross-validate data with computational methods like density functional theory (DFT) to resolve ambiguities .
Q. What are the standard protocols for synthesizing C31H36FN3O4S in a laboratory setting?
- Methodological Answer : Optimize stepwise synthetic routes (e.g., coupling reactions, fluorination steps) using inert conditions to prevent degradation. Monitor reaction progress via thin-layer chromatography (TLC) or HPLC. Purify intermediates via column chromatography and characterize each step with spectroscopic data. Document reagent purity, solvent choices, and temperature controls to ensure reproducibility .
Q. How should researchers design experiments to assess the stability of C31H36FN3O4S under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies using forced degradation (e.g., acidic/basic hydrolysis, thermal stress). Analyze degradation products via LC-MS and compare to reference standards. Quantify stability using kinetic modeling (e.g., Arrhenius equation) to predict shelf-life under standard storage conditions .
Advanced Research Questions
Q. What strategies can resolve contradictions between computational predictions and experimental data for C31H36FN3O4S bioactivity?
- Methodological Answer : Re-evaluate computational models (e.g., docking simulations, QSAR) for parameter accuracy. Validate in vitro assays (e.g., enzyme inhibition, cell viability) with positive/negative controls. Use statistical tools (e.g., Bland-Altman plots) to quantify discrepancies and identify systemic biases. Cross-reference with orthogonal assays (e.g., SPR, ITC) to confirm binding affinities .
Q. How should researchers address conflicting data from NMR and X-ray crystallography for C31H36FN3O4S structural elucidation?
- Methodological Answer : Re-examine sample preparation (e.g., crystallization conditions, solvent effects). Use solid-state NMR to reconcile solution- and solid-phase data. Perform DFT-based conformational analysis to identify energetically favorable configurations. Publish raw datasets to enable peer validation .
Q. What ethical and legal frameworks apply when sharing clinical trial data involving C31H36FN3O4S?
- Methodological Answer : Follow GDPR and institutional review board (IRB) guidelines for de-identifying patient data. Use pseudonymization or synthetic datasets where full anonymization is impractical. Obtain explicit consent for data reuse and provide clear metadata for interoperability. Consult data protection offices to balance open science principles with patient privacy .
Q. How can researchers optimize the enantiomeric purity of C31H36FN3O4S during synthesis?
- Methodological Answer : Employ asymmetric catalysis (e.g., chiral ligands in transition-metal complexes) or enzymatic resolution. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. Use kinetic resolution techniques to minimize racemization. Document chiral stationary phases and mobile-phase compositions for reproducibility .
Q. Data Analysis and Interpretation
Q. What statistical methods are appropriate for analyzing dose-response relationships of C31H36FN3O4S in preclinical studies?
- Methodological Answer : Apply nonlinear regression (e.g., sigmoidal dose-response curves) to calculate EC50/IC50 values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. Report confidence intervals and effect sizes to contextualize clinical relevance. Address outliers via robust statistical methods (e.g., RANSAC) .
Q. How can machine learning improve the prediction of C31H36FN3O4S pharmacokinetic properties?
- Methodological Answer : Train models on curated datasets (e.g., ADMET properties) using algorithms like random forests or neural networks. Validate predictions with in vitro permeability assays (e.g., Caco-2, PAMPA) and in vivo pharmacokinetic studies. Optimize feature selection (e.g., molecular descriptors, solubility parameters) to reduce overfitting .
Q. Contradiction and Reproducibility
Q. How should researchers address non-reproducible results in C31H36FN3O4S toxicity assays?
- Methodological Answer : Standardize protocols (e.g., cell passage numbers, serum batches) and document environmental variables (e.g., CO2 levels, humidity). Use inter-laboratory validation via ring trials. Perform power analyses to ensure adequate sample sizes. Publish negative results and raw data to identify confounding factors .
Properties
Molecular Formula |
C31H36FN3O4S |
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Molecular Weight |
565.7 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-4-(4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-trien-12-yl)butan-1-one;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C24H28FN3O.C7H8O3S/c1-26-14-15-28-21-11-13-27(16-20(21)19-4-2-5-22(26)24(19)28)12-3-6-23(29)17-7-9-18(25)10-8-17;1-6-2-4-7(5-3-6)11(8,9)10/h2,4-5,7-10,20-21H,3,6,11-16H2,1H3;2-5H,1H3,(H,8,9,10) |
InChI Key |
LHAPOGAFBLSJJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CN1CCN2C3CCN(CC3C4=C2C1=CC=C4)CCCC(=O)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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